Neotuberostemonine
Overview
Description
Neotuberostemonine is one of the main antitussive alkaloids in the root of Stemona tuberosa Lour . It is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings .
Molecular Structure Analysis
Neotuberostemonine has a molecular formula of C22H33NO4 and a molecular weight of 375.50 . The molecule contains a total of 64 bonds, including 31 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and several rings of different sizes .Physical And Chemical Properties Analysis
Neotuberostemonine is a solid, white to off-white compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 554.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C .Scientific Research Applications
1. Amelioration of Pulmonary Fibrosis
- Summary of Application : Neotuberostemonine has been found to ameliorate pulmonary fibrosis. This is a condition where the lungs become scarred over time, making it progressively more difficult to breathe .
- Methods of Application : The study involved suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways .
- Results or Outcomes : The study found that Neotuberostemonine and tuberostemonine can ameliorate pulmonary fibrosis, suggesting potential therapeutic applications for these compounds in the treatment of this condition .
2. Inhibition of Lung Fibroblast Differentiation
- Summary of Application : Neotuberostemonine has been found to inhibit the differentiation of lung fibroblasts into myofibroblasts in mice .
- Methods of Application : The study explored the effects of hypoxia on lung fibroblasts and the effects of Neotuberostemonine on the activation of fibroblasts in vitro and in vivo .
- Results or Outcomes : The study found that Neotuberostemonine dose-dependently suppressed hypoxia-induced activation and differentiation of primary mouse lung fibroblasts . This suggests that Neotuberostemonine may be a promising pharmacological agent for the treatment of pulmonary fibrosis .
1. Amelioration of Pulmonary Fibrosis
- Summary of Application : Neotuberostemonine has been found to ameliorate pulmonary fibrosis. This is a condition where the lungs become scarred over time, making it progressively more difficult to breathe .
- Methods of Application : The study involved suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways .
- Results or Outcomes : The study found that Neotuberostemonine and tuberostemonine can ameliorate pulmonary fibrosis, suggesting potential therapeutic applications for these compounds in the treatment of this condition .
2. Inhibition of Lung Fibroblast Differentiation
- Summary of Application : Neotuberostemonine has been found to inhibit the differentiation of lung fibroblasts into myofibroblasts in mice .
- Methods of Application : The study explored the effects of hypoxia on lung fibroblasts and the effects of Neotuberostemonine on the activation of fibroblasts in vitro and in vivo .
- Results or Outcomes : The study found that Neotuberostemonine dose-dependently suppressed hypoxia-induced activation and differentiation of primary mouse lung fibroblasts . This suggests that Neotuberostemonine may be a promising pharmacological agent for the treatment of pulmonary fibrosis .
3. Inhibition of Nitric Oxide Synthase
- Summary of Application : Neotuberostemonine has been found to inhibit the increase in inducible nitric oxide synthase (iNOS) protein levels and NO production in RAW 264.7 cells .
- Methods of Application : The study involved treating RAW 264.7 cells with lipopolysaccharides (LPS) and then applying Neotuberostemonine at a concentration of 100 µM .
- Results or Outcomes : The study found that Neotuberostemonine can inhibit LPS-induced increases in iNOS protein levels and NO production . This suggests that Neotuberostemonine may have potential therapeutic applications in conditions where the regulation of nitric oxide production is beneficial .
Safety And Hazards
properties
IUPAC Name |
(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-UEIGSNQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316122 | |
Record name | Neotuberostemonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neotuberostemonine | |
CAS RN |
143120-46-1 | |
Record name | Neotuberostemonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neotuberostemonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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